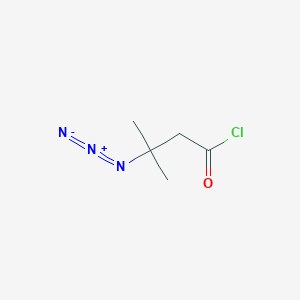3-Azido-3-methylbutanoyl chloride
CAS No.:
Cat. No.: VC13996705
Molecular Formula: C5H8ClN3O
Molecular Weight: 161.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H8ClN3O |
|---|---|
| Molecular Weight | 161.59 g/mol |
| IUPAC Name | 3-azido-3-methylbutanoyl chloride |
| Standard InChI | InChI=1S/C5H8ClN3O/c1-5(2,8-9-7)3-4(6)10/h3H2,1-2H3 |
| Standard InChI Key | WGNJSORDRMBRQO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC(=O)Cl)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a branched four-carbon chain with an azido group at the third carbon and an acyl chloride group at the terminal position. Its structure is represented by the SMILES string CC(C)(CC(=O)Cl)N=[N+]=[N-] . Key structural attributes include:
-
Azide group: A high-energy functional group capable of participating in 1,3-dipolar cycloadditions.
-
Acyl chloride: A highly reactive moiety that facilitates nucleophilic acyl substitutions.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 161.59 g/mol | |
| Boiling Point | Not reported | – |
| Density | ~1.2 g/cm³ (estimated) | – |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, THF) |
The compound’s reactivity is influenced by the electron-withdrawing acyl chloride group, which enhances the azide’s participation in cycloaddition reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves azidation of 3-methylbutanoyl chloride precursors :
-
Chlorination: 3-Methylbutanoic acid is treated with thionyl chloride (SOCl₂) to form 3-methylbutanoyl chloride.
-
Azidation: The tertiary alcohol derivative undergoes substitution with sodium azide (NaN₃) in a polar solvent, introducing the azide group.
Reaction Scheme:
Industrial-scale production is limited, but laboratory methods emphasize controlled conditions to prevent unintended detonation, a common risk with organic azides .
Reactivity and Chemical Applications
Click Chemistry
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with terminal alkynes . This reaction is pivotal in:
-
Bioconjugation: Labeling biomolecules (e.g., proteins, nucleic acids) for diagnostic or therapeutic purposes .
-
Polymer Chemistry: Synthesizing cross-linked polymers with tailored mechanical properties .
Acylation Reactions
The acyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters, respectively. This dual functionality allows sequential reactions—first acylation, then cycloaddition—enabling modular synthesis .
Example Application:
Subsequent CuAAC with an alkyne yields triazole-linked conjugates used in drug delivery systems .
Biological and Pharmacological Relevance
Bioorthogonal Chemistry
The azide’s bioorthogonality permits selective reactions in biological systems without interfering with native processes. This property is exploited in:
-
Targeted Drug Delivery: Azide-tagged prodrugs release therapeutics upon reaction with tumor-specific alkynes .
-
Imaging Probes: Azide-functionalized contrast agents enable real-time tracking of cellular processes .
Comparative Analysis with Related Compounds
3-Azido-3-methylbutanoyl chloride’s unique combination of azide and acyl chloride groups offers superior reactivity in sequential functionalization compared to simpler azides or acyl chlorides .
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume